molecular formula C43H63ClNO2PPd B6334151 BrettPhos Palladacycle CAS No. 1148148-01-9

BrettPhos Palladacycle

Cat. No.: B6334151
CAS No.: 1148148-01-9
M. Wt: 798.8 g/mol
InChI Key: IWMMXPNBCHCFCY-UHFFFAOYSA-M
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Description

BrettPhos Palladacycle is a third-generation palladium-based precatalyst developed by the Buchwald group. It is widely recognized for its exceptional stability and reactivity in cross-coupling reactions, particularly the Buchwald-Hartwig amination. The compound is characterized by its unique ligand structure, which enhances its catalytic efficiency and broadens its application scope in organic synthesis .

Scientific Research Applications

BrettPhos Palladacycle has a wide range of applications in scientific research, including:

Mechanism of Action

Target of Action

The primary target of Chloro[2-(dicyclohexylphosphino)-3,6-dimethoxy-2’,4’,6’-triisopropyl-1,1’-biphenyl][2-(2-aminoethyl)phenyl]Pd(II), also known as XPhos Pd G2, is the formation of carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-oxygen (C-O) bonds . It is a palladium-catalyzed cross-coupling reaction .

Mode of Action

XPhos Pd G2 is a preformed catalyst that undergoes rapid reductive elimination to form a reactive, monoligated Pd(0) species . This active Pd(0) species then interacts with its targets, facilitating the formation of C-C, C-N, and C-O bonds .

Biochemical Pathways

The compound participates in various biochemical pathways, including the Buchwald-Hartwig Cross Coupling Reaction, Heck Reaction, Hiyama Coupling, Negishi Coupling, Sonogashira Coupling, Stille Coupling, and Suzuki-Miyaura Coupling . These pathways involve the formation of new C-C, C-N, and C-O bonds, which are crucial for the synthesis of complex organic molecules .

Pharmacokinetics

Its solubility in common organic solvents such as tetrahydrofuran suggests that it may have good bioavailability .

Result of Action

The result of XPhos Pd G2’s action is the formation of new C-C, C-N, and C-O bonds. This enables the synthesis of complex organic molecules, which is crucial in fields such as pharmaceuticals and materials science .

Action Environment

The action of XPhos Pd G2 is influenced by environmental factors such as temperature and the presence of other reactants. For example, it can generate an active Pd catalyst at room temperature in the presence of weak phosphate or carbonate bases . Its stability and efficacy may also be affected by the solvent used, as it is soluble in common organic solvents .

Preparation Methods

Synthetic Routes and Reaction Conditions: BrettPhos Palladacycle is synthesized through a series of steps involving the coordination of the BrettPhos ligand to a palladium center. The process typically begins with the preparation of the BrettPhos ligand, followed by its reaction with a palladium precursor under controlled conditions. The reaction is often carried out in the presence of a base to facilitate the formation of the palladacycle complex .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, ensuring the compound’s stability and effectiveness in various applications. The use of advanced purification techniques, such as chromatography, is common to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: BrettPhos Palladacycle undergoes several types of reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from reactions involving this compound include various substituted aromatic compounds, such as anilines and biaryls, which are valuable intermediates in pharmaceuticals and agrochemicals .

Comparison with Similar Compounds

Uniqueness: this compound stands out due to its exceptional stability, broad application scope, and high reactivity under mild conditions. Its unique ligand structure provides significant advantages in terms of selectivity and efficiency, making it a preferred choice for many synthetic applications .

Properties

IUPAC Name

chloropalladium(1+);dicyclohexyl-[3,6-dimethoxy-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;2-phenylethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H53O2P.C8H10N.ClH.Pd/c1-23(2)26-21-29(24(3)4)33(30(22-26)25(5)6)34-31(36-7)19-20-32(37-8)35(34)38(27-15-11-9-12-16-27)28-17-13-10-14-18-28;9-7-6-8-4-2-1-3-5-8;;/h19-25,27-28H,9-18H2,1-8H3;1-4H,6-7,9H2;1H;/q;-1;;+2/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWMMXPNBCHCFCY-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C(=C1)C(C)C)C2=C(C=CC(=C2P(C3CCCCC3)C4CCCCC4)OC)OC)C(C)C.C1=CC=C([C-]=C1)CCN.Cl[Pd+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H63ClNO2PPd
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

798.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1148148-01-9
Record name 1148148-01-9
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